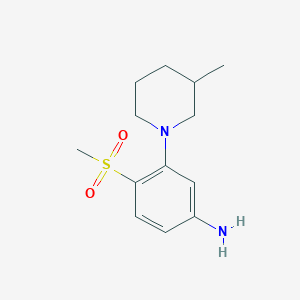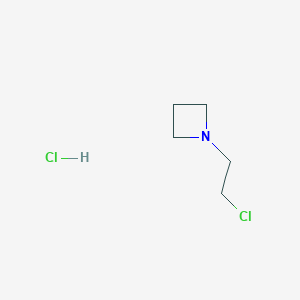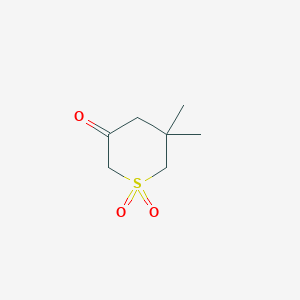
Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide
Übersicht
Beschreibung
Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide (DMDT) is a sulfur-containing heterocyclic compound that is used in a variety of scientific research applications. DMDT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide has been studied for its potential applications in scientific research. It has been used as a substrate in the study of the enzyme 5-thiopyran-3-one monooxygenase, which is involved in the biosynthesis of the antibiotic thiostrepton. Additionally, Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide has been used as a substrate in the study of the enzyme 5-thiopyran-3-one monooxygenase, which is involved in the biosynthesis of the antibiotic thiostrepton.
Wirkmechanismus
The mechanism of action of Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide is not fully understood. However, it is believed that Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide acts as an inhibitor of the enzyme 5-thiopyran-3-one monooxygenase, which is involved in the biosynthesis of the antibiotic thiostrepton. This inhibition is believed to be due to the presence of a sulfur atom in the molecule, which binds to the active site of the enzyme and prevents it from functioning properly.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide are not well understood. However, some studies have suggested that Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide may have anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide in laboratory experiments is its high purity. Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide is synthesized with a purity of greater than 98%, which makes it ideal for use in scientific research applications. Additionally, Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide is relatively inexpensive and easy to obtain. However, one of the main limitations of using Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide in laboratory experiments is its lack of specificity. Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide has been shown to inhibit the growth of a variety of bacteria, making it difficult to target specific bacteria in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide. These include further research into its mechanism of action, potential applications in drug development, and its potential effects on human health. Additionally, further research into the biochemical and physiological effects of Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide may provide insight into its potential therapeutic applications. Finally, further research into the synthesis of Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide may lead to more efficient and cost-effective production of the compound.
Eigenschaften
IUPAC Name |
5,5-dimethyl-1,1-dioxothian-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-7(2)3-6(8)4-11(9,10)5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULWVKKLHBPNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CS(=O)(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657812 | |
| Record name | 5,5-Dimethyl-1lambda~6~-thiane-1,1,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-5,5-dimethyl-2H-thiopyran-3(4H)-one-1,1-dioxide | |
CAS RN |
1049093-43-7 | |
| Record name | 5,5-Dimethyl-1lambda~6~-thiane-1,1,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



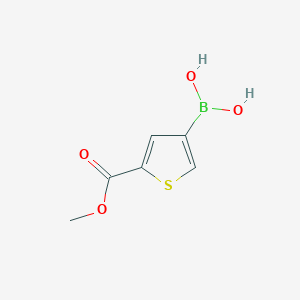

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386934.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1386935.png)
![1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386939.png)
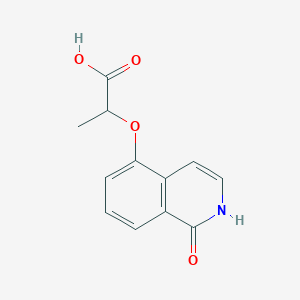
![1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide](/img/structure/B1386944.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-pyrrolidine-2-carboxylic acid](/img/structure/B1386945.png)
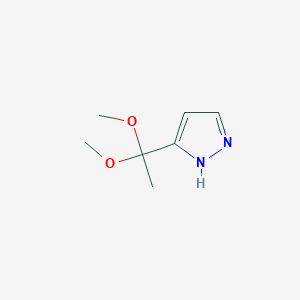
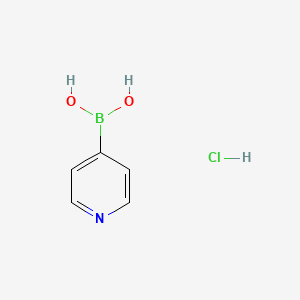
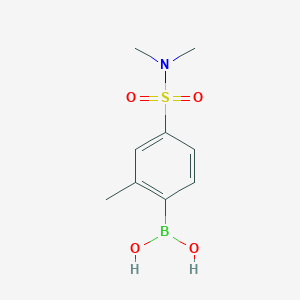
![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386950.png)
